molecular formula C7H5N5O3 B6189105 4-azido-3-nitrobenzamide CAS No. 1513989-01-9

4-azido-3-nitrobenzamide

Cat. No.: B6189105
CAS No.: 1513989-01-9
M. Wt: 207.1
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Preparation Methods

The synthesis of 4-azido-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and yield improvement. Safety precautions are crucial during production due to the potential explosive nature of azido compounds .

Chemical Reactions Analysis

4-Azido-3-nitrobenzamide undergoes various chemical reactions, including:

    1,3-Dipolar Cycloaddition (Click Chemistry): This reaction involves the azido group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.

    Reduction: The nitro group can be reduced to an amine using common reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields 4-amino-3-azidobenzamide .

Scientific Research Applications

Medicinal Chemistry

Prodrug Activation
4-Azido-3-nitrobenzamide has been studied as a prodrug for selective tumoricidal action. The compound is activated within cancer cells through a specific cellular reducing system. This selective activation leads to the formation of toxic metabolites that preferentially affect malignant cells while sparing non-malignant cells. Research indicates that the reduction of this prodrug is dependent on mitochondrial flavoproteins, which exhibit a deficiency in malignant cells, thus enhancing its therapeutic potential against certain cancers .

Antitumor Activity
The compound's ability to selectively induce cytotoxicity in cancer cells has been explored in various studies. For instance, its mechanism of action involves the conversion to 4-iodo-3-nitrosobenzamide, which has been shown to exert lethal effects on tumor cells while being less harmful to normal tissues . This property positions this compound as a candidate for further development in cancer therapies.

Photo-reactive Crosslinking

Molecular Biology Applications
In molecular biology, this compound serves as a photo-reactive crosslinker. Upon exposure to UV light, the azido group decomposes to form highly reactive nitrene intermediates that can covalently bond with nearby molecules. This property is utilized in photoaffinity labeling techniques, allowing researchers to study protein interactions and dynamics within complex biological systems .

Applications in Protein Studies
The use of azides for photo-crosslinking is particularly advantageous due to their relatively low toxicity compared to other reactive groups. This allows for more effective labeling of proteins without significantly altering their function or structure during experimental procedures .

Synthetic Applications

Click Chemistry
this compound can be employed in click chemistry reactions, which are valuable for synthesizing complex organic molecules through highly selective and efficient coupling reactions. The azido group can participate in various "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of diverse molecular architectures .

Case Studies and Research Findings

StudyFocusFindings
Activation Mechanism Study Tumoricidal actionDemonstrated selective activation of the prodrug in cancer cells leading to cytotoxic effects.
Photoaffinity Labeling Research Protein interactionsUtilized this compound for effective protein labeling with minimal toxicity.
Click Chemistry Applications Organic synthesisHighlighted the utility of azides in constructing complex molecules through click reactions.

Mechanism of Action

The mechanism of action of 4-azido-3-nitrobenzamide in biological systems involves the activation of the azido group under specific conditions. In cancer cells, the reducing environment can trigger the conversion of the azido group to a reactive nitrene intermediate, which can then interact with cellular components to induce cytotoxic effects . This selective activation makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Properties

CAS No.

1513989-01-9

Molecular Formula

C7H5N5O3

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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